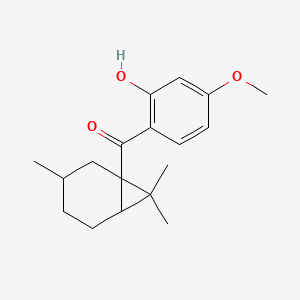
1-(2-Hydroxy-4-methoxyphenyl-1-undecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) is an organic compound with the molecular formula C18H28O3. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and an undecanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with undecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound) often involves large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2-Hydroxy-4-methoxyphenyl)-1-undecanal.
Reduction: Formation of 1-(2-Hydroxy-4-methoxyphenyl)-1-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Paeonol (2-Hydroxy-4-methoxyacetophenone): Shares a similar structure but lacks the undecanone chain.
1-(4-Methoxyphenyl)-1-undecanone: Similar structure but lacks the hydroxy group.
2-Hydroxy-6-methoxybenzaldehyde: Similar functional groups but different overall structure.
Uniqueness: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) is unique due to the presence of both hydroxy and methoxy groups along with the undecanone chain. This combination of functional groups and chain length imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H24O3 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(2-hydroxy-4-methoxyphenyl)-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)methanone |
InChI |
InChI=1S/C18H24O3/c1-11-5-8-15-17(2,3)18(15,10-11)16(20)13-7-6-12(21-4)9-14(13)19/h6-7,9,11,15,19H,5,8,10H2,1-4H3 |
Clave InChI |
LOPIKQRVZLRQOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C2(C1)C(=O)C3=C(C=C(C=C3)OC)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


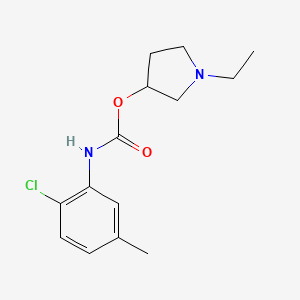
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
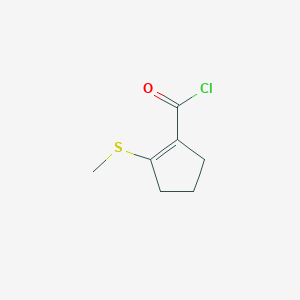
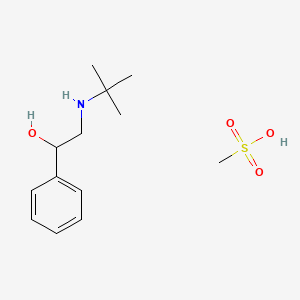
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
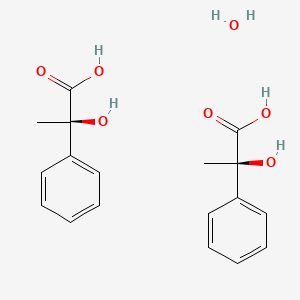
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
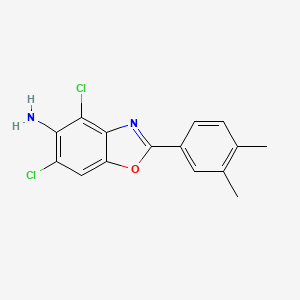
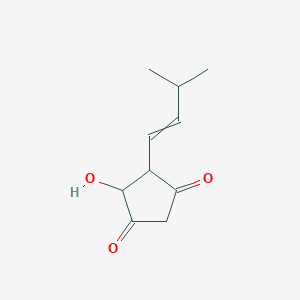
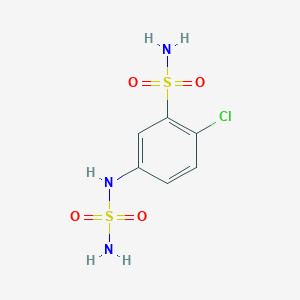
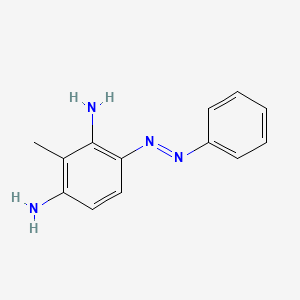
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
